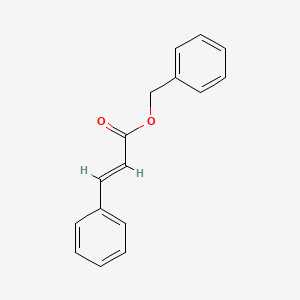

Benzyl cinnamate

Vue d'ensemble

Description

Le cinnamate de benzyle est un composé organique qui est un ester dérivé de l'acide cinnamique et de l'alcool benzylique. Il se caractérise par son arôme agréable, souvent décrit comme balsamique et légèrement épicé, similaire à la cannelle. Ce composé se trouve couramment dans divers baumes tels que le baume du Pérou et le baume de Tolu .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le cinnamate de benzyle peut être synthétisé par la réaction d'estérification entre l'alcool benzylique et l'acide cinnamique. Cette réaction implique généralement l'utilisation d'un catalyseur, tel que l'acide sulfurique, pour accélérer le processus. Le groupe hydroxyle de l'alcool benzylique se combine au groupe carboxyle de l'acide cinnamique, produisant de l'eau et formant du cinnamate de benzyle .

Méthodes de production industrielle : Une méthode industrielle consiste à mélanger du diméthylsulfoxyde comme solvant, une solution aqueuse mixte d'hydroxyde de sodium et de carbonate de potassium comme catalyseur, et du bromure de tétrabutylammonium comme catalyseur de transfert de phase avec de l'acétate de benzyle. Le benzaldéhyde est ensuite ajouté lentement tout en maintenant la température en dessous de 5 °C. Après l'ajout, la température est maintenue à 25-30 °C pendant 3-5 heures. L'acide sulfurique est ensuite ajouté pour ajuster le pH, et la solution est filtrée, le solvant et l'excès de benzaldéhyde étant récupérés par réduction de pression. Le solide obtenu est rincé, séché et recristallisé avec de l'éthanol absolu pour obtenir du cinnamate de benzyle .

Types de réactions :

Estérification : Comme mentionné, le cinnamate de benzyle est formé par l'estérification de l'alcool benzylique et de l'acide cinnamique.

Oxydation : Le cinnamate de benzyle peut subir des réactions d'oxydation, bien que les conditions et les produits spécifiques dépendent des réactifs utilisés.

Substitution : Il peut participer à des réactions de substitution, où les groupes fonctionnels de la molécule sont remplacés par d'autres groupes.

Réactifs et conditions courants :

Catalyseurs : L'acide sulfurique est couramment utilisé comme catalyseur dans le processus d'estérification.

Solvants : Le diméthylsulfoxyde est utilisé comme solvant dans certaines méthodes de préparation industrielles.

Catalyseurs de transfert de phase : Le bromure de tétrabutylammonium est utilisé pour faciliter la réaction dans certains processus industriels.

Principaux produits :

- Le produit principal de la réaction d'estérification est le cinnamate de benzyle lui-même. D'autres réactions peuvent donner différents dérivés en fonction des conditions et des réactifs utilisés.

4. Applications de la recherche scientifique

Le cinnamate de benzyle a un large éventail d'applications dans divers domaines :

Biologie : Il a été étudié pour ses propriétés antimicrobiennes, en particulier son activité antifongique.

Médecine : Le cinnamate de benzyle est utilisé pharmaceutiquement comme agent antibactérien et antifongique.

Industrie : Il est largement utilisé dans l'industrie cosmétique comme ingrédient parfumant dans les parfums et les déodorants.

5. Mécanisme d'action

Le mécanisme d'action du cinnamate de benzyle implique son interaction avec les membranes cellulaires microbiennes. Par exemple, il a été démontré qu'il inhibait la benzoate 4-hydroxylase (CYP53), une enzyme impliquée dans le métabolisme fongique . Cette inhibition perturbe la membrane cellulaire fongique, ce qui conduit à ses effets antifongiques. L'activité antibactérienne du composé est également attribuée à sa capacité à interférer avec la synthèse et la fonction de la paroi cellulaire microbienne .

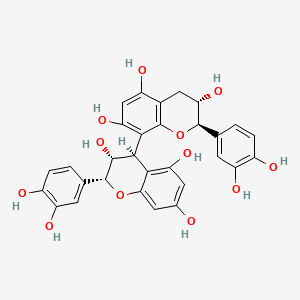

Composés similaires :

Acide cinnamique : Comme le cinnamate de benzyle, l'acide cinnamique a une structure similaire, mais il ne possède pas le groupe ester benzylique. Il est également utilisé dans les arômes et les parfums.

Benzoate de benzyle : Ce composé est similaire en structure, mais il a un ester d'acide benzoïque au lieu de l'acide cinnamique. Il est utilisé comme ingrédient parfumant et dans des applications médicales pour traiter la gale et les poux.

Cinnamate d'éthyle : Un autre ester de l'acide cinnamique, le cinnamate d'éthyle, est utilisé dans les arômes et les parfums.

Unicité : La combinaison unique d'un groupe benzyle et d'un groupe cinnamate dans le cinnamate de benzyle lui confère des propriétés aromatiques et des activités biologiques distinctes. Son arôme agréable et sa faible toxicité en font un produit particulièrement précieux dans les industries cosmétique et alimentaire .

Applications De Recherche Scientifique

Benzyl cinnamate has a wide range of applications in various fields:

Biology: It has been studied for its antimicrobial properties, particularly its antifungal activity.

Medicine: this compound is used pharmaceutically as an antibacterial and antifungal agent.

Industry: It is widely used in the cosmetics industry as a fragrance ingredient in perfumes and deodorants.

Mécanisme D'action

The mechanism of action of benzyl cinnamate involves its interaction with microbial cell membranes. For instance, it has been shown to inhibit benzoate 4-hydroxylase (CYP53), an enzyme involved in fungal metabolism . This inhibition disrupts the fungal cell membrane, leading to its antifungal effects. The compound’s antibacterial activity is also attributed to its ability to interfere with microbial cell wall synthesis and function .

Comparaison Avec Des Composés Similaires

Cinnamic Acid: Like benzyl cinnamate, cinnamic acid has a similar structure but lacks the benzyl ester group. It is also used in flavoring and fragrances.

Benzyl Benzoate: This compound is similar in structure but has a benzoic acid ester instead of cinnamic acid. It is used as a fragrance ingredient and in medicinal applications for treating scabies and lice.

Ethyl Cinnamate: Another ester of cinnamic acid, ethyl cinnamate, is used in flavorings and fragrances.

Uniqueness: this compound’s unique combination of a benzyl group and a cinnamate group gives it distinct aromatic properties and biological activities. Its pleasant aroma and low toxicity make it particularly valuable in the cosmetics and food industries .

Propriétés

IUPAC Name |

benzyl (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c17-16(12-11-14-7-3-1-4-8-14)18-13-15-9-5-2-6-10-15/h1-12H,13H2/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHOLYJTSCBCGC-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00880905 | |

| Record name | 2-propenoic acid, 3-phenyl-, phenylmethyl ester, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with a sweet odor of balsam; Practically insoluble in water; mp = 39 deg C; [Merck Index], White to pale yellow solid | |

| Record name | Benzyl cinnamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3885 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/557/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

228-230 °C @ 22 mm Hg | |

| Record name | BENZYL CINNAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

GREATER THAN 100 °C | |

| Record name | BENZYL CINNAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1:8 IN 90% ALCOHOL, Practically insol in water, propylene glycol and glycerin. Sol in alcohol, ether, oils., insoluble in water; soluble in oils, very soluble (in ethanol) | |

| Record name | BENZYL CINNAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/557/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.109 AT 15 °C, PRISMS; SADTLER REFERENCE NUMBER: 1520 (IR, PRISM); 430 (UV); 104 (NMR); DENSITY: 1.109 @ 15 °C /TRANS/ | |

| Record name | BENZYL CINNAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mm Hg @ 173.8 °C | |

| Record name | BENZYL CINNAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE TO PALE-YELLOW, FUSED, CRYSTALLINE SOLID, Crystals from 95% ethanol, White crystals | |

CAS No. |

103-41-3, 78277-23-3 | |

| Record name | Benzyl cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-phenyl-, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-propenoic acid, 3-phenyl-, phenylmethyl ester, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl cinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL CINNAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V67O3RO97U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZYL CINNAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

39 °C, MELTING POINT: 35-36 °C /TRANS/; 30 °C /CIS/ | |

| Record name | BENZYL CINNAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

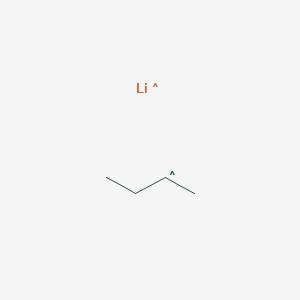

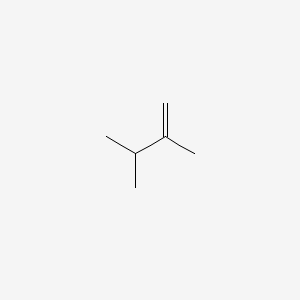

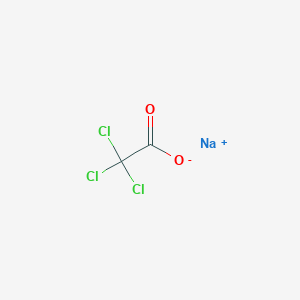

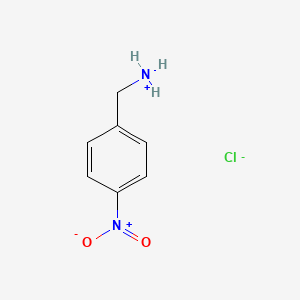

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.